molecular formula C7H8N2O2 B7721312 4,N-Dihydroxy-benzamidine

4,N-Dihydroxy-benzamidine

Cat. No. B7721312
M. Wt: 152.15 g/mol
InChI Key: YJFXWNSNMVKGNA-UHFFFAOYSA-N
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Patent
US07700623B2

Procedure details

To a dimethylsulfoxide (100 mL) solution of 10.0 g of 4-cyanophenol was dropwise added 12.9 mL of a 50% hydroxylamine aqueous solution at room temperature over a period of 6 minutes, which was then stirred at the same temperature for 14 hours. Chloroform, a 1 mol/L sodium hydroxide aqueous solution, and water were added to the reaction mixture. The aqueous layer was separated and washed sequentially with toluene, chloroform, and toluene, to which water was then added, followed by adjustment to pH 7.2 using 6 mol/L hydrochloric acid. After stirring this mixture at room temperature for 30 minutes, the precipitate was collected by filtration and washed with water to provide 8.88 g of N′, 4-dihydroxybenzamidine as white solid form.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CS(C)=O.[C:5]([C:7]1[CH:12]=[CH:11][C:10](O)=[CH:9][CH:8]=1)#[N:6].[NH2:14][OH:15].[OH-:16].[Na+]>O.C(Cl)(Cl)Cl>[OH:15][N:14]=[C:5]([NH2:6])[C:7]1[CH:12]=[CH:11][C:10]([OH:16])=[CH:9][CH:8]=1 |f:3.4|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
which was then stirred at the same temperature for 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
of 6 minutes
Duration
6 min
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
WASH
Type
WASH
Details
washed sequentially with toluene, chloroform, and toluene, to which water
ADDITION
Type
ADDITION
Details
was then added
STIRRING
Type
STIRRING
Details
After stirring this mixture at room temperature for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
ON=C(C1=CC=C(C=C1)O)N
Measurements
Type Value Analysis
AMOUNT: MASS 8.88 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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